molecular formula C19H16IN5O3 B393307 5-AMINO-3-[(1Z)-1-CYANO-2-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE

5-AMINO-3-[(1Z)-1-CYANO-2-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE

Cat. No.: B393307
M. Wt: 489.3g/mol
InChI Key: KOKDSKNFAMGTOT-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-AMINO-3-[(1Z)-1-CYANO-2-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes various functional groups such as amino, cyano, iodo, methoxy, and propynyloxy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE involves multiple steps, each requiring specific reagents and conditions

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone.

    Introduction of the Iodo Group: The iodo group can be introduced through an electrophilic aromatic substitution reaction using iodine and a suitable oxidizing agent.

    Methoxy and Propynyloxy Substitution: These groups can be introduced through nucleophilic substitution reactions using methoxy and propynyloxy reagents.

    Amino and Cyano Groups: The amino group can be introduced through a nucleophilic substitution reaction, while the cyano group can be introduced through a cyanation reaction using a suitable cyanating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyethyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the cyano and iodo groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents, cyanating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group could yield a nitro compound, while reduction of the cyano group could yield an amine.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-3-{1-cyano-2-[3-iodo-5-methoxy-4-(2-propynyloxy)phenyl]vinyl}-1H-pyrazole-4-carbonitrile
  • 5-AMINO-3-[(1Z)-1-CYANO-2-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H16IN5O3

Molecular Weight

489.3g/mol

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-(3-iodo-5-methoxy-4-prop-2-ynoxyphenyl)ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C19H16IN5O3/c1-3-6-28-18-15(20)8-12(9-16(18)27-2)7-13(10-21)17-14(11-22)19(23)25(24-17)4-5-26/h1,7-9,26H,4-6,23H2,2H3/b13-7+

InChI Key

KOKDSKNFAMGTOT-NTUHNPAUSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)I)OCC#C

SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)I)OCC#C

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)I)OCC#C

Origin of Product

United States

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